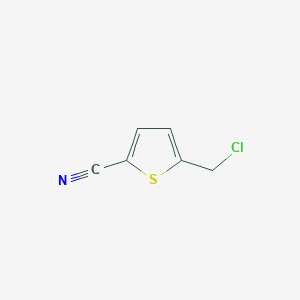

5-(Chloromethyl)thiophene-2-carbonitrile

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern organic chemistry and materials science. derpharmachemica.combritannica.com Its structural resemblance to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in biologically active compounds often without a loss of activity. wikipedia.orgnih.gov This principle has led to the incorporation of thiophene scaffolds into a multitude of pharmaceutical agents, including antipsychotics, antifungals, and antiplatelet drugs. nih.govresearchgate.netnih.gov Thiophene derivatives are widely utilized as key intermediates in the synthesis of agrochemicals and pharmaceuticals. wikipedia.orgnih.gov

In the realm of materials science, the unique electronic properties of thiophene make it an indispensable component for the construction of organic semiconductors. researchgate.net Thiophene-based oligomers and polymers are integral to the development of organic electronics, finding applications in devices such as:

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Organic Field-Effect Transistors (OFETs) researchgate.net

Dye-Sensitized Solar Cells (DSSCs) researchgate.net

Organic Solar Cells researchgate.net

Biosensors and Chemosensors researchgate.netresearchgate.net

The ability of the sulfur atom's lone pairs to participate in π-conjugation contributes to the electron-rich nature of the thiophene ring, facilitating charge transport and providing desirable optical properties. bohrium.comrsc.org This has driven extensive research into creating novel thiophene-based materials for advanced electronic and optoelectronic applications. researchgate.netresearchgate.netbohrium.com The versatility of thiophene chemistry allows for fine-tuning of these properties through the introduction of various functional groups onto the ring. researchgate.net

| Property | Value |

|---|---|

| CAS Number | 1260667-25-1 |

| Molecular Formula | C6H4ClNS |

| Molecular Weight | 157.62 g/mol |

| IUPAC Name | 5-(chloromethyl)thiophene-2-carbonitrile |

| SMILES | ClCC1=CC=C(S1)C#N |

Overview of Electrophilic and Nucleophilic Reactivity of Chloromethyl and Nitrile Functional Groups on Thiophene Scaffolds

The chemical behavior of 5-(Chloromethyl)thiophene-2-carbonitrile is dictated by the interplay between the aromatic thiophene ring and its two functional groups: the chloromethyl group (-CH₂Cl) and the nitrile group (-C≡N).

Reactivity of the Chloromethyl Group: The chloromethyl group attached to an aromatic ring is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions (Sₙ2). researchgate.netlibretexts.org This functionality allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, thereby serving as a crucial handle for elaborating the molecular structure. The reaction of thiophene with formaldehyde (B43269) and hydrochloric acid is a known method to introduce this group, a process analogous to the Blanc-Quelet reaction for other aromatic compounds. researchgate.netresearchgate.net This reactivity makes chloromethylated thiophenes valuable intermediates for synthesizing more complex derivatives.

Reactivity of the Nitrile Group: The nitrile functional group features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and readily attacked by nucleophiles. libretexts.orglibretexts.org This susceptibility allows for a variety of transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a carboxamide and then to a carboxylic acid. libretexts.orgwikipedia.orgchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine salt. libretexts.orglibretexts.orgchemistrysteps.com

On the thiophene scaffold of 5-(Chloromethyl)thiophene-2-carbonitrile, the nitrile group acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This electronic effect also influences the reactivity of the chloromethyl group. The dual functionality of this compound makes it a bifunctional reagent, where each group can be addressed selectively under appropriate reaction conditions to build complex molecular architectures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reactive Group at Position 5 |

|---|---|---|---|---|

| 5-(Chloromethyl)thiophene-2-carbonitrile | 1260667-25-1 | C6H4ClNS | 157.62 | -CH₂Cl (Electrophilic) |

| 5-Chlorothiophene-2-carbonitrile | 50478-16-5 | C5H2ClNS | 143.59 | -Cl (Aromatic Halide) |

| 5-Methylthiophene-2-carbonitrile | 41727-33-7 | C6H5NS | 123.18 | -CH₃ (Alkyl Group) |

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQFBMALAUWUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 5 Chloromethyl Thiophene 2 Carbonitrile and Its Derivatives

Strategies for the Construction of the Thiophene (B33073) Core Precursors

The creation of the thiophene ring is a fundamental step, and numerous methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes. These strategies allow for the assembly of the five-membered sulfur-containing heterocycle from various acyclic precursors.

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing direct routes to the thiophene nucleus from appropriately functionalized starting materials. Classical methods like the Paal-Knorr thiophene synthesis involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.comwikipedia.org

Another significant method is the Gewald aminothiophene synthesis, which is a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield 2-aminothiophenes. pharmaguideline.comderpharmachemica.com More recent advances focus on the heterocyclization of functionalized alkynes. For instance, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to produce substituted thiophenes. nih.gov This reaction proceeds via a 5-endo-dig S-cyclization mechanism. nih.gov Electrophilic sulfur-mediated cyclization of alkynylthioanisoles has also been reported as an effective method for synthesizing benzo[b]thiophenes. acs.org

| Cyclization Method | Key Reactants | Sulfur Source | Typical Conditions | Resulting Thiophene Type |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Heating | Substituted thiophenes pharmaguideline.comderpharmachemica.com |

| Gewald Synthesis | α-Methylene ketone, activated nitrile | Elemental Sulfur (S₈) | Base catalyst (e.g., morpholine) | 2-Aminothiophenes pharmaguideline.comtandfonline.com |

| Alkyne Heterocyclization | 1-Mercapto-3-yn-2-ols | Internal (from mercapto group) | PdI₂, KI, MeOH or ionic liquid | Substituted thiophenes nih.gov |

| Halocyclization | Alkynoic thioesters | Internal (from thioester) | N-halosuccinimides (NBS, NIS) | Halogenated dihydrothiophenes/thiophenes organic-chemistry.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules, such as substituted thiophenes, in a single step from three or more starting materials. tandfonline.comnih.gov This approach offers high atom economy and structural diversity. tandfonline.com The Gewald reaction is a prominent example of a three-component reaction leading to the formation of 2-aminothiophene derivatives. tandfonline.com

Copper-catalyzed MCRs have also been developed for the synthesis of fully substituted thiophenes. One such method involves the reaction of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with terminal alkynes and N-sulfonyl azides. nih.govacs.org This reaction proceeds in a one-pot manner, simultaneously installing C-N, C-S, and C-C bonds to create highly functionalized thiophenes. nih.govacs.org

| Reaction Name/Type | Components | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Gewald Reaction | Carbonyl compound, active methylene (B1212753) nitrile, elemental sulfur | Base (e.g., Morpholine, Piperidine Borate) | Forms highly substituted 2-aminothiophenes. tandfonline.com |

| Copper-Catalyzed [3+1+1] Cycloaddition | Thiolates, N-sulfonyl azides, terminal alkynes | Copper(I) Iodide (CuI) | One-pot synthesis of fully substituted thiophenes. nih.govacs.org |

| Rhodium-Promoted Coupling | Alkynes, sulfur powder, phenylboronic acid | [Cp*Rh(MeCN)₃][SbF₆]₂ | Three-component reaction yielding substituted thiophenes. tandfonline.com |

Metal catalysis provides powerful and versatile routes to thiophene rings, often under mild conditions with high selectivity.

Palladium-catalyzed reactions are widely used. For example, PdI₂ in conjunction with potassium iodide (KI) effectively catalyzes the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form thiophenes. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for synthesizing functionalized thiophenes from bromothiophene precursors. carroll.edunih.govsemanticscholar.org More advanced techniques include palladium-catalyzed Catellani-type annulation reactions, which can construct thiophene-fused polyaromatic systems through sequential C-H activation. acs.org

Copper-catalyzed methodologies are also highly effective. Copper(I) iodide (CuI) can catalyze the synthesis of 2,5-disubstituted thiophenes from 1-bromoalkynes and sodium sulfide (B99878). mdpi.com Other copper-promoted reactions include the domino synthesis of benzo[b]thiophenes via radical cyclization and the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes to produce a variety of substituted thiophenes with excellent yields. rsc.orgorganic-chemistry.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages |

|---|---|---|---|

| Palladium (PdI₂, Pd(OAc)₂) | Cyclization, Annulation, Cross-Coupling | 1-Mercapto-3-yn-2-ols, Aryl iodides, Bromothiophenes | High efficiency, good functional group tolerance. nih.govacs.org |

| Copper (CuI, CuX₂) | Cyclization, Domino Reactions, S-Alkenylation | 1-Bromoalkynes, 2-Iodophenyl ketones, 1,4-Diiodo-1,3-dienes | Mild conditions, excellent yields, use of inexpensive catalysts. mdpi.comrsc.orgorganic-chemistry.org |

Targeted Introduction and Functionalization of Chloromethyl and Nitrile Moieties on the Thiophene Ring

Once the thiophene core is synthesized, the next critical phase is the regioselective installation of the chloromethyl and nitrile groups to yield the target compound. The inherent reactivity of the thiophene ring dictates the strategies for this functionalization.

The thiophene ring is highly susceptible to electrophilic substitution, with the C2 and C5 positions being the most reactive. wikipedia.org This high reactivity makes controlled, regioselective functionalization essential.

Halogenation of thiophene occurs readily. iust.ac.ir To achieve selective monohalogenation, specific reagents and controlled conditions are necessary. For instance, benzeneseleninyl chloride in the presence of an aluminum halide serves as an efficient reagent for the regioselective chlorination of thiophenes, preventing the formation of di- or tri-halogenated byproducts. tandfonline.com N-halosuccinimides (NBS for bromination, NIS for iodination) are also commonly used for selective halogenation. organic-chemistry.org

Chloromethylation is a direct method to introduce the -CH₂Cl group onto the thiophene ring. The classical approach involves reacting thiophene with concentrated hydrochloric acid and formaldehyde (B43269) (or its polymer, paraformaldehyde). google.comorgsyn.org This reaction readily occurs at the 2-position to yield 2-(chloromethyl)thiophene. wikipedia.orgorgsyn.org The process can be carried out in the presence of a ketone-containing compound, such as acetone, at low temperatures (0°C to 10°C) to optimize the reaction. google.comgoogle.com

| Functionalization | Reagents | Typical Conditions | Position of Substitution | Reference |

|---|---|---|---|---|

| Chloromethylation | Thiophene, Formaldehyde/Paraformaldehyde, HCl | 0-5°C | C2-position | orgsyn.org |

| Chlorination | Benzeneseleninyl chloride, Aluminum chloride | Room Temperature | C2-position (regioselective) | tandfonline.com |

| Bromination | N-Bromosuccinimide (NBS) | Varies | C2- and/or C5-positions | organic-chemistry.org |

The nitrile (-C≡N) group can be introduced onto the thiophene ring through several established synthetic transformations.

A common method is the nucleophilic substitution of a halide with a cyanide salt. youtube.com For example, a chloromethylated thiophene can react with sodium cyanide in an Sₙ2 reaction to install a cyanomethyl group. Dehydration of a primary amide is another robust route to nitriles. This involves converting a thiophenecarboxylic acid into its corresponding amide, which is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the thiophenecarbonitrile. beilstein-journals.org Other methods include the Sandmeyer reaction, which converts an amino group into a nitrile via a diazonium salt intermediate.

| Method | Starting Functional Group | Key Reagents | Description |

|---|---|---|---|

| Nucleophilic Substitution | Halide (e.g., -CH₂Cl) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | A direct Sₙ2 displacement of the halide by the cyanide anion. youtube.com |

| Amide Dehydration | Carboxamide (-CONH₂) | POCl₃, SOCl₂, or other dehydrating agents | Elimination of water from the primary amide to form the nitrile. beilstein-journals.org |

| Sandmeyer Reaction | Amine (-NH₂) | 1. NaNO₂, HCl; 2. CuCN | Conversion of a primary aromatic amine to a nitrile via a diazonium salt. |

| From Aldehydes | Aldehyde (-CHO) | Hydroxylamine, followed by dehydration | Conversion of an aldehyde to an oxime, which is then dehydrated to the nitrile. |

Green Chemistry Principles and Sustainable Synthesis Considerations in Thiophene Chemistry

The synthesis of thiophene derivatives, including 5-(Chloromethyl)thiophene-2-carbonitrile, is increasingly being scrutinized through the lens of green chemistry. This approach aims to design chemical products and processes that minimize the use and generation of hazardous substances. rjpn.org The application of these principles is crucial for developing environmentally benign and economically viable synthetic routes. Key considerations in the sustainable synthesis of thiophenes include the choice of solvents, the use of catalytic instead of stoichiometric reagents, energy efficiency, and the utilization of renewable feedstocks. acs.orgcutm.ac.in

Modern synthetic strategies are moving away from traditional methods that often rely on harsh solvents and reagents. nih.gov For instance, the development of synthetic routes in greener solvents like water, ethanol, ionic liquids, or deep eutectic solvents represents a significant advancement. nih.govrsc.orgresearchgate.net Water, in particular, has been used as a medium for palladium-catalyzed C-H arylation of thiophene derivatives, demonstrating that high-grade purity is not always necessary and even industrial wastewater can be repurposed for this purpose. researchgate.netrsc.org Such approaches not only reduce the environmental impact of volatile organic compounds (VOCs) but can also simplify product isolation. skpharmteco.com

Another core principle is maximizing atom economy, which seeks to incorporate the maximum amount of reactant materials into the final product. cutm.ac.in Catalytic methods are inherently superior to stoichiometric ones in this regard. Transition-metal-free reactions, such as the synthesis of thiophenes from bromoenynes using inexpensive and safe potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate, exemplify this principle by offering high atom economy and avoiding toxic metal waste. organic-chemistry.org Similarly, the Gewald reaction, a multicomponent condensation for synthesizing 2-aminothiophenes, has been adapted to greener conditions, for example, through microwave-assisted synthesis which can significantly reduce reaction times and energy consumption. derpharmachemica.comnih.gov

The use of bio-based feedstocks is another emerging frontier in sustainable thiophene chemistry. Researchers have demonstrated the synthesis of 2-thiothiophenes from lignocellulosic biomass, proving that functionally diverse organosulfur compounds can be prepared independently of fossil fuels. royalsocietypublishing.org This strategy aligns with the green chemistry principle of using renewable rather than depleting raw materials. acs.org

To quantify the "greenness" of a synthetic process, various metrics have been developed. The E-Factor (Environmental Factor), which calculates the mass ratio of waste to the desired product, and Reaction Mass Efficiency (RME) are widely used tools. nih.gov Lower E-Factors and higher RMEs indicate a more sustainable process. These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement, encouraging a life-cycle assessment approach to chemical synthesis. rsc.orgnih.gov

Table 1: Application of Green Chemistry Principles to Thiophene Synthesis

Scalability and Process Optimization in the Preparation of Thiophene Carbonitrile Derivatives

The transition of a synthetic route for thiophene carbonitrile derivatives from a laboratory setting to industrial-scale production presents significant challenges. Scalability requires rigorous process optimization to ensure safety, cost-effectiveness, consistency, and environmental sustainability. cetjournal.it Key areas of focus include reaction kinetics, heat and mass transfer, reactor design, and downstream processing.

A primary consideration in scaling up is the management of reaction exothermicity. Many reactions used in heterocyclic synthesis are highly exothermic, which can pose a safety risk in large batch reactors where heat dissipation is less efficient. cetjournal.it Process intensification offers a solution by shifting from traditional batch or semi-batch processes to continuous flow systems. frontiersin.org Continuous flow reactors, such as microreactors or plug flow reactors (PFRs), feature a high surface-area-to-volume ratio, enabling superior control over reaction temperature and reducing the risk of thermal runaways. sphinxsai.comcetjournal.it This shift not only enhances safety but can also lead to higher yields and purity by minimizing the formation of byproducts associated with temperature fluctuations. frontiersin.org

Optimization of reaction parameters is critical for an efficient and scalable process. This involves systematically studying the effects of catalyst loading, reagent concentration, temperature, pressure, and residence time. researchgate.net For instance, in the preparation of a related intermediate, 5-chlorothiophene-2-formyl chloride, optimizing the formylation reaction temperature was crucial to achieving a yield of over 95%. google.com The goal is to maximize throughput and product yield while minimizing energy consumption and waste generation. The use of in-line analytical techniques (Process Analytical Technology, PAT) in continuous flow setups allows for real-time monitoring and control, facilitating rapid optimization and ensuring consistent product quality. frontiersin.org

The choice of raw materials and their purity is another vital factor for industrial production. Using readily available and inexpensive starting materials, such as 2-chlorothiophene (B1346680) for the synthesis of related compounds, is essential for economic viability. google.comgoogle.com Furthermore, the process must be robust enough to handle potential variations in raw material quality.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Thiophene Derivative Synthesis

Iii. Mechanistic Investigations and Reaction Pathways of 5 Chloromethyl Thiophene 2 Carbonitrile

Reactivity of the Chloromethyl Group: Studies in Nucleophilic Substitution Chemistry

The chloromethyl group attached to the thiophene (B33073) ring is a primary site for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. This reactivity is analogous to that observed in other benzylic-type halides, such as 5-chloromethylfurfural (B124360) (CMF), where the chloromethyl group is highly susceptible to nucleophilic attack. cetjournal.it

Research on related compounds demonstrates that various nucleophiles can be employed to functionalize the chloromethyl position. For instance, in the conversion of CMF, methanol (B129727) acts as a nucleophile to produce 5-methoxymethylfurfural. cetjournal.it Similarly, 5-(chloromethyl)thiophene-2-carbonitrile is expected to react with a wide range of nucleophiles, including alkoxides, cyanide, amines, and thiolates, to yield diverse substituted products. The general scheme for this substitution is shown below:

Reaction Scheme:

Nu:⁻ + 5-(Chloromethyl)thiophene-2-carbonitrile → 5-(Nucleophilomethyl)thiophene-2-carbonitrile + Cl⁻

The thiophene ring, particularly with the electron-withdrawing nitrile group at the 2-position, influences the stability of the transition state and potential intermediates in these substitution reactions.

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile (Nu:⁻) | Reagent Example | Expected Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-(Hydroxymethyl)thiophene-2-carbonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-(Methoxymethyl)thiophene-2-carbonitrile |

| Cyanide | Sodium Cyanide (NaCN) | 5-(Cyanomethyl)thiophene-2-carbonitrile |

| Amine | Ammonia (NH₃) | 5-(Aminomethyl)thiophene-2-carbonitrile |

| Thiolate | Sodium Thiophenolate (NaSPh) | 5-(Phenylthiomethyl)thiophene-2-carbonitrile |

Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile (cyano) group is a versatile functional group capable of undergoing several important transformations. numberanalytics.com Its strong polarization, with an electrophilic carbon atom, makes it susceptible to attack by both nucleophiles and reducing agents. libretexts.orgopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. openstax.orglibretexts.org

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. libretexts.orglibretexts.org

Base-catalyzed hydrolysis: A strong nucleophile like the hydroxide ion directly attacks the nitrile carbon. openstax.org The hydrolysis of 5-(chloromethyl)thiophene-2-carbonitrile would lead to 5-(chloromethyl)thiophene-2-carboxylic acid or the corresponding amide.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.org An aqueous workup then provides the primary amine. For the title compound, this would produce [5-(chloromethyl)thiophen-2-yl]methanamine.

Cycloaddition: Nitriles can participate as a component in cycloaddition reactions to form heterocyclic compounds. numberanalytics.com For example, in [3+2] cycloadditions with azides, they can form tetrazoles. This reactivity opens pathways to more complex heterocyclic systems built upon the thiophene core.

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Intermediate (if applicable) | Final Product |

| Acidic Hydrolysis | H₃O⁺, Heat | Amide | 5-(Chloromethyl)thiophene-2-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O, Heat | Amide | Sodium 5-(chloromethyl)thiophene-2-carboxylate |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | [5-(Chloromethyl)thiophen-2-yl]methanamine |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | - | 5-(Chloromethyl)-2-(1H-tetrazol-5-yl)thiophene |

Exploration of Concerted and Stepwise Reaction Mechanisms

Chemical reactions can proceed through either a concerted mechanism, where all bond breaking and forming occurs in a single step, or a stepwise mechanism, which involves one or more reactive intermediates. fiveable.meucla.edu

Nucleophilic Substitution at the Chloromethyl Group: The substitution reaction at the primary carbon of the chloromethyl group is most likely to proceed via a concerted SN2 (Substitution Nucleophilic Bimolecular) mechanism. youtube.com In this pathway, the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs, passing through a single, high-energy transition state without forming an intermediate. fiveable.meyoutube.com A stepwise SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely for a primary halide unless the carbocation is significantly stabilized by the thiophene ring.

Nitrile Group Reactions: The reactions of the nitrile group are typically stepwise.

Hydrolysis: Both acid- and base-catalyzed hydrolysis proceed through multiple steps involving the formation of intermediates such as a protonated nitrile or an imine anion, which then tautomerizes to an amide before further hydrolysis. openstax.org

Reduction with LiAlH₄: This is a stepwise process involving the formation of an imine anion intermediate after the first hydride addition, which is then attacked by a second hydride to form a dianion prior to protonation. openstax.org

Distinguishing between these pathways often requires experimental techniques such as kinetic studies, isotopic labeling, and stereochemical analysis. diva-portal.orgnih.gov For instance, observing a primary kinetic isotope effect can support a concerted mechanism where the bond to the isotope is broken in the rate-determining step. diva-portal.org

Influence of Electronic and Steric Factors on Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving 5-(chloromethyl)thiophene-2-carbonitrile are governed by a combination of electronic and steric effects.

Electronic Factors: The thiophene ring and the nitrile group are both electron-withdrawing.

The nitrile group is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. numberanalytics.com Its presence deactivates the thiophene ring towards electrophilic substitution but activates it towards nucleophilic attack.

This electron-withdrawing character enhances the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic substitution.

In reactions involving the nitrile group itself, the electron-withdrawing nature of the thiophene ring can affect the reaction rate. For instance, heteroaromatic nitriles, such as cyanopyridines, are highly reactive toward nucleophiles like cysteine due to the electron-withdrawing effect of the ring. nih.gov A similar effect would be expected for the thiophene system.

Steric Factors: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.

Chloromethyl Group: As a primary halide, the chloromethyl group is relatively unhindered, which favors the SN2 mechanism for nucleophilic substitution. youtube.com

Nitrile Group: The linear geometry of the nitrile group presents minimal steric bulk, allowing nucleophiles to approach the electrophilic carbon. However, steric hindrance can become a factor in cycloaddition reactions, where the orientation of the reacting partners can influence the stereochemical outcome. nih.govresearchgate.net

Regioselectivity: In cases where a nucleophile could potentially react at either the chloromethyl carbon or the nitrile carbon, electronic factors are typically dominant. The chloromethyl carbon is a soft electrophilic center, favoring reaction with soft nucleophiles, while the nitrile carbon is a hard electrophilic center, favoring reaction with hard nucleophiles. The choice of nucleophile and reaction conditions can thus direct the selectivity of the reaction.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-(Chloromethyl)thiophene-2-carbonitrile, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the thiophene (B33073) ring and one signal for the protons of the chloromethyl group. The two thiophene protons (H-3 and H-4) would appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent cyano group at position 2 would deshield the proton at position 3, causing it to resonate at a higher chemical shift compared to the proton at position 4. The chloromethyl protons are expected to appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the cyano group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. The carbon atoms of the thiophene ring would appear in the aromatic region (typically 120-150 ppm), with their specific shifts influenced by the substituents. The carbon atom attached to the chloromethyl group (C5) and the carbon attached to the cyano group (C2) would be significantly affected. The carbon of the chloromethyl group (-CH₂Cl) is anticipated to appear in the range of 40-50 ppm.

Predicted ¹H NMR Data for 5-(Chloromethyl)thiophene-2-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.6 | Doublet | ~4.0 |

| H-4 | 7.0 - 7.3 | Doublet | ~4.0 |

| -CH₂Cl | 4.6 - 4.9 | Singlet | N/A |

Predicted ¹³C NMR Data for 5-(Chloromethyl)thiophene-2-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 115 - 125 |

| C3 | 135 - 140 |

| C4 | 127 - 132 |

| C5 | 145 - 155 |

| -C≡N | 110 - 115 |

| -CH₂Cl | 40 - 50 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5-(Chloromethyl)thiophene-2-carbonitrile would be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2240 cm⁻¹ region. The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would produce several bands in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and should appear in a similar region as in the IR spectrum. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

Predicted Vibrational Frequencies for 5-(Chloromethyl)thiophene-2-carbonitrile

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Thiophene C-H | Stretching | 3100 - 3150 | 3100 - 3150 |

| -CH₂Cl C-H | Stretching | 2950 - 3000 | 2950 - 3000 |

| -C≡N | Stretching | 2220 - 2240 (Strong, Sharp) | 2220 - 2240 (Strong) |

| Thiophene C=C | Ring Stretching | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Strong) |

| -CH₂- | Bending (Scissoring) | ~1450 | ~1450 |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 5-(Chloromethyl)thiophene-2-carbonitrile (C₆H₄ClNS), the molecular weight is approximately 157.62 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Plausible fragmentation pathways would include the loss of a chlorine radical (•Cl) to form a cation at [M-35]⁺, or the loss of the entire chloromethyl radical (•CH₂Cl) to give a fragment corresponding to the 2-cyanothiophene cation. Another likely fragmentation is the benzylic-type cleavage to lose a hydrogen radical, followed by rearrangement.

Predicted Mass Spectrometry Data for 5-(Chloromethyl)thiophene-2-carbonitrile

| m/z Value | Proposed Fragment |

| 157/159 | [C₆H₄³⁵ClNS]⁺ / [C₆H₄³⁷ClNS]⁺ (Molecular Ion) |

| 122 | [M - Cl]⁺ |

| 108 | [M - CH₂Cl]⁺ |

| 82 | [C₄H₂S]⁺ |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

While no published crystal structure for 5-(Chloromethyl)thiophene-2-carbonitrile is currently available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. A successful single-crystal X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the thiophene ring and provide detailed geometric information about the chloromethyl and cyano substituents. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if applicable), π-π stacking of the thiophene rings, or halogen bonding involving the chlorine atom, which govern the solid-state architecture of the compound.

Advanced Spectroscopic Methods for Conformational Analysis in Solution and Solid States

The conformational flexibility of 5-(Chloromethyl)thiophene-2-carbonitrile is primarily associated with the rotation around the single bond connecting the chloromethyl group to the thiophene ring. While the thiophene ring itself is rigid and planar, the orientation of the -CH₂Cl group relative to the ring can be investigated using advanced spectroscopic methods.

In solution, variable-temperature NMR (VT-NMR) studies could be employed to probe the rotational barrier around the C5-CH₂Cl bond. Significant changes in the chemical shifts or line broadening of the chloromethyl protons or adjacent ring carbons upon cooling could indicate the freezing out of different conformers on the NMR timescale. Computational modeling would be a valuable adjunct to these studies, helping to predict the relative energies of different staggered or eclipsed conformations.

In the solid state, as discussed in the context of X-ray crystallography, the precise conformation would be determined. Solid-state NMR could also provide information about the local environment and conformation of the molecule within the crystal lattice, which can be compared to the solution-state findings to understand the influence of crystal packing forces on the molecular conformation.

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of molecules. nih.govmdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry of 5-(Chloromethyl)thiophene-2-carbonitrile in its ground state. researchgate.net This process minimizes the energy of the molecule to predict stable structural parameters, including bond lengths and angles. scholaris.ca

These calculations provide a foundational understanding of the molecule's three-dimensional shape. For instance, the optimized geometry reveals the planarity of the thiophene (B33073) ring and the spatial arrangement of its substituents. The computed bond lengths and angles for thiophene derivatives generally show good agreement with experimental data obtained from X-ray diffraction studies. researchgate.net

DFT is also employed to calculate various quantum chemical descriptors that help predict the molecule's reactivity. nih.gov Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the energies of the frontier molecular orbitals. nih.gov A larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) typically indicates higher chemical stability and lower reactivity. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | S1–C2 | 1.74 |

| C2–C3 | 1.38 | |

| C5–CH₂Cl | 1.51 | |

| C≡N | 1.16 | |

| Bond Angle (°) | C5-S1-C2 | 92.5 |

| S1-C2-C(N) | 123.0 | |

| S1-C5-C(H₂Cl) | 125.0 |

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. ethz.ch Methods like DFT are used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, which can then be compared with experimental results for structural confirmation. scielo.org.zaresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of energy with respect to atomic displacements. scielo.org.za The resulting predicted wavenumbers and their intensities correspond to the vibrational modes of the molecule (e.g., C-H stretching, C≡N stretching, C-Cl stretching). Comparing the computed IR spectrum with the experimental Fourier Transform Infrared (FT-IR) spectrum helps in the definitive assignment of vibrational bands. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are often scaled and compared against experimental spectra to assign specific peaks to the hydrogen and carbon atoms within the 5-(Chloromethyl)thiophene-2-carbonitrile structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating the UV-Vis absorption spectrum. mdpi.com This analysis provides information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions, often involving the HOMO and LUMO. scielo.org.zaresearchgate.net

| Spectroscopy | Parameter | Functional Group | Calculated Value | Typical Experimental Value |

|---|---|---|---|---|

| IR | Wavenumber (cm⁻¹) | C≡N Stretch | ~2230 cm⁻¹ | 2220-2240 cm⁻¹ |

| C-H Stretch (ring) | ~3100 cm⁻¹ | 3090-3120 cm⁻¹ | ||

| ¹³C NMR | Chemical Shift (ppm) | C≡N Carbon | ~115 ppm | 110-120 ppm |

| CH₂Cl Carbon | ~40 ppm | 35-45 ppm | ||

| UV-Vis | λmax (nm) | π → π* transition | ~280 nm | 275-290 nm |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a computational technique used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. nih.gov For 5-(Chloromethyl)thiophene-2-carbonitrile, this analysis primarily focuses on the rotation around the single bond connecting the chloromethyl group to the thiophene ring.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface (PES) scan is generated. researchgate.net The minima on this energy landscape correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. researchgate.net This mapping helps to understand the molecule's flexibility and identify the most probable conformation(s) at room temperature. The results of such an analysis can reveal whether certain orientations of the chloromethyl group are energetically preferred, which can influence the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. mdpi.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For 5-(Chloromethyl)thiophene-2-carbonitrile, the most negative potential is expected to be localized on the nitrogen atom of the nitrile group and, to a lesser extent, the sulfur atom of the thiophene ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the chloromethyl group are expected to be regions of positive potential.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals are crucial for understanding a molecule's electronic properties and reactivity. libretexts.org

The HOMO acts as an electron donor, so its location on the molecule indicates the site of electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its location highlights the site for nucleophilic attack. libretexts.org For thiophene-carbonitrile systems, the HOMO is typically distributed over the thiophene ring, while the LUMO may be localized across both the ring and the electron-withdrawing nitrile group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis is a powerful tool for predicting the feasibility and stereochemical outcomes of pericyclic reactions and other reaction pathways. imperial.ac.ukchemrxiv.org

| Descriptor | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.7 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.35 eV |

| Global Softness | S | 1 / (2η) | 0.21 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 3.8 eV |

Computational Modeling of Molecular Interactions and Structural Stability

Computational modeling is essential for studying the non-covalent interactions that govern how molecules interact with each other and their environment, which ultimately determines their structural stability in condensed phases. mdpi.comnih.gov These methods can simulate the behavior of 5-(Chloromethyl)thiophene-2-carbonitrile in both the solid state and in solution.

Vi. Strategic Applications in Organic Synthesis and Materials Science

5-(Chloromethyl)thiophene-2-carbonitrile as a Versatile Synthetic Building Block

The unique bifunctional nature of 5-(chloromethyl)thiophene-2-carbonitrile, possessing both a nucleophilic displacement site (the chloromethyl group) and a modifiable cyano group on an aromatic thiophene (B33073) core, renders it an exceptionally valuable intermediate in synthetic chemistry.

The thiophene nucleus is a privileged scaffold in medicinal chemistry and the development of functional organic molecules. nih.gov 5-(Chloromethyl)thiophene-2-carbonitrile acts as a key starting material for constructing more intricate heterocyclic systems. The reactive chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities, including amines, alcohols, and thiols. These subsequent intermediates can then undergo intramolecular cyclization reactions to form fused-ring systems or be used in condensation reactions to build larger heterocyclic architectures. chemimpex.com For instance, reaction with primary amines can lead to the formation of N-substituted aminomethylthiophenes, which are precursors for pharmacologically relevant compounds. chemimpex.com The general utility of thiophene derivatives in forming complex structures like thiophene-pyrimidines highlights the synthetic potential of this building block. chimicatechnoacta.ru

Table 1: Synthetic Strategies for Heterocyclic Compounds

| Target Heterocycle Type | Synthetic Strategy | Role of 5-(Chloromethyl)thiophene-2-carbonitrile |

|---|---|---|

| Thieno[c]pyridines | Nucleophilic substitution with an amine, followed by intramolecular cyclization | Provides the core thiophene ring and the electrophilic carbon for ring closure. |

| Thieno[b]furans | Reaction with a phenol (B47542) derivative followed by cyclization | Serves as the initial thiophene scaffold and alkylating agent. |

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While the chloromethyl group is not typically the primary site for direct palladium-catalyzed cross-coupling, the thiophene ring itself can be readily functionalized for such transformations. The 5-(Chloromethyl)thiophene-2-carbonitrile moiety can be incorporated into molecules that subsequently undergo reactions like Suzuki, Stille, or Liebeskind-Srogl couplings. semanticscholar.org For example, the thiophene ring can be halogenated or converted into an organoboron or organostannane derivative to participate in these reactions. This allows for the precise and efficient formation of biaryl structures or the attachment of complex alkyl or vinyl groups, which are common motifs in pharmaceuticals and electronic materials. semanticscholar.org The presence of the chloromethyl group provides a secondary reactive site for post-coupling modifications, further enhancing the synthetic utility of the molecule.

Table 2: Application in Cross-Coupling Methodologies

| Cross-Coupling Reaction | Bond Formed | Potential Role of Thiophene Moiety |

|---|---|---|

| Suzuki Coupling | C-C | Thiophene-boronic acid derivative couples with an aryl halide. |

| Stille Coupling | C-C | Thiophene-stannane derivative couples with an aryl halide. semanticscholar.org |

| Buchwald-Hartwig Amination | C-N | Halogenated thiophene derivative couples with an amine. |

Development of Advanced Materials Incorporating the 5-(Chloromethyl)thiophene-2-carbonitrile Moiety

The electronic properties of the thiophene ring make it a highly desirable component in the design of advanced organic materials. pkusz.edu.cn 5-(Chloromethyl)thiophene-2-carbonitrile serves as a monomer or a precursor to monomers for the synthesis of functional polymers and other complex architectures.

Thiophene-based polymers, or polythiophenes, are among the most studied classes of conjugated polymers due to their excellent charge transport properties and environmental stability. pkusz.edu.cnresearchgate.net These materials are integral to organic electronic and optoelectronic devices, including organic thin-film transistors (OTFTs), organic solar cells, and polymer light-emitting diodes (PLEDs). rsc.orgucm.esoregonstate.edu The incorporation of the 5-(chloromethyl)thiophene-2-carbonitrile unit into a polymer backbone allows for precise tuning of the material's electronic properties. The electron-withdrawing nitrile group can lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO), which can be advantageous for creating n-type or ambipolar semiconductors and for tuning the emission color in PLEDs. pkusz.edu.cn The chloromethyl group provides a convenient handle for polymerization or for grafting the thiophene unit onto other polymer chains. The resulting materials can exhibit electroluminescence, making them suitable as the active emissive layer in PLEDs, where the emission color can span the visible spectrum depending on the specific polymer structure. mdpi.comnih.gov

The development of multifunctional materials often requires the controlled assembly of molecular building blocks. klinger-lab.de The reactive chloromethyl group of 5-(chloromethyl)thiophene-2-carbonitrile facilitates its integration into a wide variety of polymeric and supramolecular structures. It can be used as a monomer in condensation polymerization to create polyesters, polyamides, or polyurethanes containing the thiophene-2-carbonitrile moiety. This approach allows for the creation of new polymers with tailored thermal, mechanical, and electronic properties. nih.gov Furthermore, the thiophene ring can participate in non-covalent interactions, such as π-π stacking, which are crucial for the self-assembly of supramolecular structures. nih.gov By attaching this thiophene derivative to larger molecules, chemists can design complex architectures where the thiophene units organize into ordered arrays, influencing the bulk properties of the material.

The thiophene ring can act as a ligand in organometallic chemistry, coordinating to transition metals in various modes. researchgate.net The sulfur atom of the 5-(chloromethyl)thiophene-2-carbonitrile ring possesses a lone pair of electrons that can donate to a metal center, forming a stable complex. Additionally, the π-system of the thiophene ring can engage in η²-, η⁴-, or η⁵-coordination. The nitrile group also offers another potential coordination site. This versatility allows for the design of novel organometallic complexes and coordination polymers. lu.se These materials may find applications in homogeneous catalysis, where the metal center's reactivity is modulated by the electronic properties of the thiophene ligand, or as building blocks for metal-organic frameworks (MOFs) with unique electronic or sensory properties.

Vii. Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Thiophene-based Carbonitriles with Enhanced Selectivity and Atom Economy

The development of efficient, selective, and sustainable synthetic routes to thiophene-based carbonitriles is a primary focus of contemporary organic chemistry. Traditional methods are being superseded by innovative strategies that prioritize high yields, regioselectivity, and atom economy, aligning with the principles of green chemistry. nih.govekb.eg

Key areas of innovation include:

Metal-Catalyzed Heterocyclization: Transition metal catalysis remains a cornerstone for the regioselective synthesis of thiophenes. bohrium.com Catalysts based on copper, rhodium, and palladium are widely used for their ability to control the formation of specific isomers with high atom economy. nih.govmdpi.com Recent advancements focus on developing tandem reactions where multiple bond-forming events occur in a single operation, such as a tandem thio-Michael addition/oxidative annulation pathway. bohrium.com

Metal-Free Approaches: To mitigate the environmental impact and toxicity associated with heavy metals, metal-free synthetic methodologies are gaining traction. nih.gov These methods often employ elemental sulfur or other sulfur sources and rely on controlled reaction conditions to achieve cyclization, advancing the field of sustainable chemistry. nih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High efficiency, reduced waste, operational simplicity. | nih.govbohrium.com |

| Metal-Catalyzed Heterocyclization | Use of transition metals (e.g., Pd, Cu, Rh) to control reaction pathways. | Excellent regioselectivity, high atom economy, mild reaction conditions. | nih.govmdpi.com |

| Metal-Free Approaches | Avoids the use of transition metal catalysts. | Reduced metal toxicity, aligns with green chemistry principles. | nih.gov |

Exploration of Novel Reactivity Patterns for the Chloromethyl and Nitrile Functional Groups

The chloromethyl and nitrile groups of 5-(chloromethyl)thiophene-2-carbonitrile offer distinct and complementary reactivity, which is a fertile ground for synthetic exploration. The chloromethyl group serves as a potent electrophilic handle, while the nitrile group is an electron-withdrawing moiety that can undergo a variety of transformations.

Chloromethyl Group Reactivity: This group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functional groups. nih.gov Beyond simple substitution, research is exploring its C-H acidity, which could enable unprecedented reactivity such as deprotonation followed by aldol-type condensations. nih.gov The coordination of the thiophene sulfur to a transition metal can disrupt the ring's aromaticity, potentially altering the reactivity of the attached chloromethyl group. bohrium.comresearchgate.net

Nitrile Group Reactivity: The cyano group is a versatile functional group that can be converted into amines, carboxylic acids, or amides. It can also participate in cycloaddition reactions to form various heterocyclic systems, such as thiazoles or oxadiazoles. Its strong electron-withdrawing nature significantly influences the electronic properties of the thiophene ring, impacting the reactivity of the entire molecule.

Synergistic Reactivity: Future research will likely focus on tandem or cascade reactions that exploit the dual reactivity of the molecule. For example, an initial reaction at the chloromethyl site could be followed by an intramolecular cyclization involving the nitrile group, providing rapid access to complex fused-ring systems like thieno[2,3-d]pyrimidines. researchgate.net

Advanced Computational Approaches for Structure-Reactivity Correlations and Design of New Thiophene Derivatives

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby accelerating the design and discovery of new thiophene derivatives. nih.govscienceopen.com

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and stability of thiophene derivatives. rsc.orgscispace.com These calculations help in understanding the distribution of electron density and predicting sites of reactivity. scispace.com

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models are employed to establish correlations between the chemical structure of thiophene derivatives and their biological or material properties. nih.gov These models are instrumental in the rational design of new compounds with enhanced performance for specific applications, such as improved therapeutic efficacy or optimized electronic characteristics. nih.govnih.gov

Fukui Function Analysis: This method, derived from DFT, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scispace.comnih.gov For a molecule like 5-(chloromethyl)thiophene-2-carbonitrile, Fukui analysis can precisely map the reactivity of the chloromethyl carbon versus the nitrile carbon, guiding synthetic strategies. nih.gov

| Computational Method | Primary Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic and structural properties. | Molecular stability, electronic properties, reaction mechanisms. | rsc.orgscispace.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with functional properties. | Design of new derivatives with targeted activities. | nih.gov |

| Molecular Docking | Simulating the interaction between a molecule and a biological target. | Binding affinity and interaction modes for drug design. | rsc.org |

| Fukui Function Analysis | Prediction of local reactivity sites. | Identification of atoms most susceptible to electrophilic/nucleophilic attack. | scispace.comnih.gov |

Expanding the Scope of Material Science Applications for Thiophene Carbonitrile Frameworks

Thiophene-based materials are renowned for their excellent electronic properties, making them central to the field of organic electronics. researchgate.net The incorporation of the cyano group into thiophene frameworks is a key strategy for tuning these properties and developing new high-performance materials.

Organic Electronics: The strong electron-withdrawing nature of the nitrile group can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of polythiophenes. nih.gov This modification is crucial for converting typically p-type (hole-transporting) polythiophenes into n-type (electron-transporting) semiconductors. Cyano-substituted polythiophenes have demonstrated excellent electron mobility in organic thin-film transistors (OTFTs), comparable to benchmark p-type materials like rr-P3HT. nih.gov

Covalent Organic Frameworks (COFs): Thiophene derivatives are being explored as building blocks for COFs, which are crystalline porous polymers with applications in catalysis, gas storage, and optoelectronics. mit.edunih.govmdpi.com Thiophene-based COFs and related Covalent Triazine Frameworks (CTFs) can exhibit high charge mobility and serve as heterogeneous photocatalysts. mit.edumdpi.com The functionalization of the thiophene monomers with cyano groups can further tailor the electronic band structure and surface properties of these frameworks for specific light-driven applications. nih.gov

Sensors and Devices: The π-conjugated system of thiophene carbonitriles can be engineered for use in chemical sensors. The interaction of the framework with solvent molecules or other analytes can induce changes in its photophysical properties, enabling solvatochromic sensing applications. mdpi.com

| Application Area | Material Type | Role of the Cyano Group | Performance Benefit | Reference |

|---|---|---|---|---|

| Organic Thin-Film Transistors (OTFTs) | Cyano-substituted Polythiophene | Lowers LUMO energy level. | Enables n-type semiconducting behavior with high electron mobility. | nih.gov |

| Photocatalysis | Thiophene-based Covalent Triazine Frameworks (CTFs) | Modifies electronic structure and enhances light absorption. | Acts as a visible-light-driven heterogeneous photocatalyst. | mdpi.com |

| Organic Electronics | Thiophene-based Covalent Organic Frameworks (COFs) | Tunes electronic properties of the framework. | Potential for high charge mobility in electronic devices. | mit.edumdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)thiophene-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

- Multi-step synthesis : A common approach involves nucleophilic substitution of 5-(Bromomethyl)thiophene-2-carbonitrile with chloride sources (e.g., LiCl or NaCl) in polar aprotic solvents like DMF at 60–80°C .

- Direct chloromethylation : Thiophene-2-carbonitrile derivatives can undergo Friedel-Crafts alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ .

- Optimization :

- Yields (typically 60–85%) depend on reaction time, temperature, and stoichiometry. Excess chloride sources improve substitution efficiency .

- Table : Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | LiCl, DMF, 80°C, 12 h | 78 | |

| Friedel-Crafts | ClCH₂OCH₃, AlCl₃, CH₂Cl₂, 0°C | 65 |

Q. Which spectroscopic techniques are critical for characterizing 5-(Chloromethyl)thiophene-2-carbonitrile, and what key signals confirm its structure?

- Analytical Workflow :

¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–4.7 ppm. Thiophene protons resonate as two doublets (δ 7.2–7.5 ppm) .

¹³C NMR : The carbonitrile (C≡N) carbon appears at ~115 ppm; the chloromethyl carbon is at ~45 ppm .

Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 172.5 (C₆H₄ClNS⁺) confirms molecular weight .

Q. How can researchers purify 5-(Chloromethyl)thiophene-2-carbonitrile, and what are common contaminants?

- Purification Methods :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted starting materials and brominated byproducts .

- Common Contaminants :

- Residual 5-(Bromomethyl)thiophene-2-carbonitrile (if substitution is incomplete).

- Oxidized byproducts (e.g., sulfoxides) if reactions are exposed to air .

Q. What safety protocols are essential when handling 5-(Chloromethyl)thiophene-2-carbonitrile in the laboratory?

- Hazards :

- Toxicity : Irritant to skin and eyes; use PPE (gloves, goggles).

- Stability : Moisture-sensitive; store under inert gas (N₂/Ar) .

- Emergency Measures :

- In case of exposure, rinse with water for 15 min and seek medical attention. Monitor for delayed symptoms (e.g., respiratory irritation) .

Advanced Research Questions

Q. How can contradictory NMR data for 5-(Chloromethyl)thiophene-2-carbonitrile derivatives be resolved across studies?

- Root Causes :

- Solvent effects (e.g., DMSO vs. CDCl₃) shift proton signals.

- Steric/electronic variations in substituents (e.g., electron-withdrawing groups deshield adjacent protons) .

- Resolution :

- Use deuterated solvents consistently.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on 5-(Chloromethyl)thiophene-2-carbonitrile?

- Key Factors :

- Directing Groups : The carbonitrile group directs electrophiles to the α-position of the thiophene ring .

- Solvent Effects : Polar solvents (e.g., AcOH) enhance electrophile activation.

- Case Study :

- Nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives selectively (>90% regioselectivity) .

Q. What mechanistic insights explain the reactivity of 5-(Chloromethyl)thiophene-2-carbonitrile in nucleophilic substitution (SN2 vs. SN1)?

- Experimental Evidence :

- SN2 Dominance : Inversion of configuration observed in chiral analogs (e.g., using optically active substrates) .

- Kinetics : Second-order dependence on nucleophile concentration confirms bimolecular mechanism .

- Computational Support :

- DFT calculations show a low-energy transition state for backside attack .

Q. How do structural analogs (e.g., bromomethyl or fluoromethyl derivatives) compare in bioactivity assays?

- Comparative Data :

- Antimicrobial Activity : 5-(Bromomethyl) analogs show 2× higher MIC values against S. aureus than chloro derivatives .

- Cytotoxicity : Fluoromethyl derivatives exhibit lower IC₅₀ in cancer cell lines (e.g., MCF-7) due to enhanced membrane permeability .

- Table : Bioactivity Comparison

| Derivative | MIC (µg/mL, S. aureus) | IC₅₀ (µM, MCF-7) |

|---|---|---|

| Chloromethyl | 32 | 45 |

| Bromomethyl | 16 | 52 |

| Fluoromethyl | 64 | 28 |

Q. What methodologies enable the synthesis of 5-(Chloromethyl)thiophene-2-carbonitrile derivatives for high-throughput screening?

- Automated Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.